molecular formula C9H14ClNO B2763008 1-Amino-3-phenylpropan-2-ol hydrochloride CAS No. 22820-51-5

1-Amino-3-phenylpropan-2-ol hydrochloride

Cat. No.: B2763008
CAS No.: 22820-51-5
M. Wt: 187.67
InChI Key: GKSPVIFXXCRJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-phenylpropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.67. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-phenylpropan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-phenylpropan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-phenylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSPVIFXXCRJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Amino-3-phenylpropan-2-ol as a Chiral Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug development, chiral building blocks are indispensable tools for the construction of enantiomerically pure molecules.[1] Among these, 1-amino-3-phenylpropan-2-ol stands out as a versatile and highly valuable synthon. Its structure, featuring a primary amine, a secondary alcohol, and a phenyl group on a three-carbon backbone, provides a unique combination of functionalities that are pivotal in the synthesis of a wide array of complex chiral molecules, including active pharmaceutical ingredients (APIs).[2] The vicinal amino alcohol motif is a common feature in many natural products and biologically active compounds.[2] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of 1-amino-3-phenylpropan-2-ol, with a focus on stereoselective methods and practical applications in medicinal chemistry.

I. Synthetic Strategies for Enantiopure 1-Amino-3-phenylpropan-2-ol

The efficient and stereoselective synthesis of 1-amino-3-phenylpropan-2-ol is a critical aspect of its utility. Both chemical and biocatalytic methods have been developed to access the desired enantiomers with high optical purity.

A. Chemical Synthesis

Chemical routes to 1-amino-3-phenylpropan-2-ol often leverage the chiral pool or employ asymmetric catalytic reactions.

1. From L-Phenylalanine

One of the most common and economically viable methods for preparing (S)-2-amino-3-phenylpropan-1-ol, also known as L-phenylalaninol, is the reduction of the readily available and inexpensive amino acid, L-phenylalanine.[3] The carboxylic acid functional group can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

Workflow for the Synthesis of (S)-2-amino-3-phenylpropan-1-ol from L-Phenylalanine

G L-Phenylalanine L-Phenylalanine L-Phenylalaninol L-Phenylalaninol L-Phenylalanine->L-Phenylalaninol   Reduction (e.g., LiAlH₄)   

Caption: Reduction of L-Phenylalanine to L-Phenylalaninol.

Experimental Protocol: Reduction of L-Phenylalanine to L-Phenylalaninol

Materials:

  • L-Phenylalanine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • L-Phenylalanine is added portion-wise to the stirred suspension.

  • The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

  • The resulting aluminum salts are filtered off, and the filter cake is washed with THF and diethyl ether.

  • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude L-phenylalaninol.

  • Purification can be achieved by recrystallization or column chromatography.

2. Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of 1-amino-3-phenylpropan-2-ol. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For instance, enzymatic kinetic resolution using lipases is a widely employed strategy.[4] The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[4]

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separated Products Racemic 1-amino-3-phenylpropan-2-ol Racemic 1-amino-3-phenylpropan-2-ol Lipase + Acyl Donor Lipase + Acyl Donor Racemic 1-amino-3-phenylpropan-2-ol->Lipase + Acyl Donor Acylated Enantiomer Acylated Enantiomer Lipase + Acyl Donor->Acylated Enantiomer Unreacted Enantiomer Unreacted Enantiomer Lipase + Acyl Donor->Unreacted Enantiomer

Caption: Lipase-catalyzed kinetic resolution of 1-amino-3-phenylpropan-2-ol.

B. Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols.[5] Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity.[6]

1. Transaminase-Mediated Synthesis

Amine transaminases (ATAs) are valuable enzymes for the stereoselective synthesis of chiral amines from prochiral ketones.[7][8] This approach can be applied to produce enantiopure 1-amino-3-phenylpropan-2-ol derivatives. The reaction involves the transfer of an amino group from an amine donor, such as L-alanine or isopropylamine, to a ketone substrate.[7]

2. Multi-Enzymatic Cascade Reactions

Recent advancements have led to the development of multi-enzymatic cascade systems for the synthesis of phenylpropanolamines with high optical purity.[6] These one-pot reactions can combine several enzymatic steps, such as oxidation, amination, and cofactor regeneration, to achieve high yields and stereoselectivities.[6] For instance, a cascade involving an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA) can be used to convert a diol intermediate into the desired amino alcohol.[6]

II. Applications in Asymmetric Synthesis and Drug Development

1-Amino-3-phenylpropan-2-ol and its derivatives are extensively used as chiral auxiliaries, ligands, and key intermediates in the synthesis of pharmaceuticals.[9][10]

A. Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[10] The chiral information is transferred from the auxiliary to the substrate, and the auxiliary is subsequently removed. Oxazolidinones derived from amino alcohols are a well-known class of chiral auxiliaries popularized by David Evans.[10][]

B. Pharmaceutical Intermediates

The structural motif of 1-amino-3-phenylpropan-2-ol is present in numerous biologically active compounds. A prominent example is its incorporation into the structure of several HIV protease inhibitors. The specific stereochemistry of the amino alcohol is often crucial for the drug's efficacy.

Table 1: Examples of Pharmaceuticals Incorporating the 1-Amino-3-phenylpropan-2-ol Scaffold

Drug NameTherapeutic Use
AmprenavirHIV Protease Inhibitor
FosamprenavirHIV Protease Inhibitor (Prodrug of Amprenavir)
AtazanavirHIV Protease Inhibitor
NelfinavirHIV Protease Inhibitor

III. Conclusion

1-Amino-3-phenylpropan-2-ol is a fundamentally important chiral building block with broad applications in asymmetric synthesis and medicinal chemistry. The availability of diverse and efficient synthetic routes, including both chemical and biocatalytic methods, has made this synthon readily accessible to researchers. Its role as a precursor to chiral auxiliaries and its direct incorporation into a variety of pharmaceuticals underscore its significance in the development of new and effective drugs. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral building blocks like 1-amino-3-phenylpropan-2-ol will undoubtedly increase.

IV. References

Please note: The following is a representative list of citations. For a comprehensive understanding, it is recommended to consult the original research articles.

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2017). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemCatChem, 9(12), 2131-2135.

  • Gotor-Fernández, V., & Gotor, V. (2016). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process. Advanced Synthesis & Catalysis, 358(12), 2009-2016.

  • Mitsuda, M., Tanaka, T., Tanaka, T., Demizu, Y., Onomura, O., & Matsumura, Y. (2007). Kinetic resolution of vic-amino alcohols catalyzed by chiral Cu(II) complex. Tetrahedron Letters, 48(33), 5871-5874.

  • Khobragade, T. P., et al. (2021). Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. ResearchGate.

  • Classen, T. (2018). Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald.

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4168-4175.

  • Sikora, E., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(10), 2289.

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2018). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. ResearchGate.

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.

  • Ager, D. J., & Prakash, G. K. S. (2007). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 107(3), 767-796.

  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.

  • BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol. BenchChem.

  • Anbarasan, P., & Sivamurugan, V. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. ResearchGate.

  • Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol. Sigma-Aldrich.

  • Anbarasan, P., & Sivamurugan, V. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.

  • Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.

  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.

  • Liras, S., et al. (2019). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias.

  • Patel, R. N. (2015). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate.

  • Amanote Research. (2018). "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds From Baylis-Hillman Derivatives, Carbon Nanotube, Kinetic, Lifetime and Biological Studies". Amanote Research.

  • National Center for Biotechnology Information. (n.d.). 1-Amino-3-phenylpropan-2-ol. PubChem Compound Database.

  • Gotor-Fernández, V., et al. (2018). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 23(11), 2901.

  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). phenylalaninol, (S)-. PubChem Compound Database.

  • Guo, H., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 698888.

  • Ferreira, V. F., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(15), 2795.

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. BenchChem.

  • Kumar, A., et al. (2008). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. US Patent 7,414,153.

  • Torambetov, B., et al. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81, 1-4.

  • Fantini, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063.

  • Guo, K., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 26(33), 7041-7046.

  • Khobragade, T. P., et al. (2021). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate.

  • Wikipedia contributors. (2024). Ephedrine. Wikipedia, The Free Encyclopedia.

Sources

An In-depth Technical Guide to Differentiating 1-Amino-3-phenylpropan-2-ol and Phenylpropanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the critical differences between 1-Amino-3-phenylpropan-2-ol and Phenylpropanolamine (PPA). While structurally similar, these compounds exhibit distinct isomeric, pharmacological, and toxicological profiles. Phenylpropanolamine is a term for a mixture of four stereoisomers, primarily norephedrine and norpseudoephedrine, which historically saw widespread use as a nasal decongestant and appetite suppressant before being largely withdrawn from the market due to safety concerns, including an increased risk of hemorrhagic stroke.[1][2] 1-Amino-3-phenylpropan-2-ol is a specific and less common structural isomer. This guide will dissect their molecular structures, compare their mechanisms of action, and provide a detailed analytical protocol for their definitive differentiation, equipping researchers and drug development professionals with the necessary knowledge for precise identification and safe handling.

Introduction

In the fields of pharmacology and pharmaceutical development, precise molecular identification is paramount. Compounds with identical molecular formulas but different structural or spatial arrangements—known as isomers—can exhibit vastly different biological activities and safety profiles. A salient case is the distinction between the broad class of compounds known as Phenylpropanolamine (PPA) and its specific structural isomer, 1-Amino-3-phenylpropan-2-ol.

Phenylpropanolamine was a common ingredient in over-the-counter cough, cold, and weight loss medications for decades.[3][4] However, in 2000, the U.S. Food and Drug Administration (FDA) requested its removal from all drug products following a study that linked it to an increased risk of hemorrhagic stroke, particularly in women.[1][5] This regulatory action underscores the importance of understanding the specific pharmacology and toxicology of sympathomimetic amines. This guide serves as a technical resource for scientists to navigate the complexities of these related but distinct chemical entities.

Part 1: Molecular and Structural Analysis

The core difference between these compounds lies in their isomeric relationship. "Phenylpropanolamine" is not a single, specific molecule but rather a common name for a group of stereo- and structural isomers. 1-Amino-3-phenylpropan-2-ol is one such specific, but less common, structural isomer.

Chemical Identity and Isomerism

PPA most commonly refers to norephedrine , which has two chiral centers, giving rise to four possible stereoisomers.[6][7] The relationship between these isomers is critical to their pharmacology.

  • Structural Isomers: 1-Amino-3-phenylpropan-2-ol and the more common 2-amino-1-phenylpropan-1-ol (the basic structure of norephedrine and norpseudoephedrine) are structural isomers. They share the same molecular formula (C₉H₁₃NO) but differ in the connectivity of their atoms—specifically, the positions of the amino (-NH₂) and hydroxyl (-OH) groups along the propane chain.[8]

  • Stereoisomers of Phenylpropanolamine: The common PPA structure (2-amino-1-phenylpropan-1-ol) has two chiral centers, leading to two pairs of enantiomers:

    • Erythro-isomers (Norephedrine): (1R,2S)- and (1S,2R)-norephedrine.

    • Threo-isomers (Norpseudoephedrine): (1R,2R)- and (1S,2S)-norpseudoephedrine. The (+)-norpseudoephedrine isomer is also known as cathine.[9]

The term "phenylpropanolamine" as used in commercial products was often a racemic mixture of (1R,2S)- and (1S,2R)-norephedrine.[10]

Comparative Data Table
PropertyPhenylpropanolamine (dl-Norephedrine)1-Amino-3-phenylpropan-2-ol
IUPAC Name (1R,2S)-2-amino-1-phenylpropan-1-ol (and its enantiomer)1-amino-3-phenylpropan-2-ol
Molecular Formula C₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol
CAS Number 14838-15-4 (for dl-Norephedrine)5050-06-6
Synonyms Norephedrine, PPA, β-hydroxyamphetamine-
Core Structure Amino group at C2, Hydroxyl group at C1Amino group at C1, Hydroxyl group at C2
Structural Visualization

The difference in atom connectivity is the most fundamental distinction. The following diagram illustrates the structural variance between 1-Amino-3-phenylpropan-2-ol and the four stereoisomers of the more common PPA structure.

G cluster_PPA Phenylpropanolamine (PPA) Stereoisomers (2-amino-1-phenylpropan-1-ol) cluster_isomer Structural Isomer node_1R2S (1R,2S)-Norephedrine node_1S2R (1S,2R)-Norephedrine node_1R2S->node_1S2R Enantiomers node_1R2R (1R,2R)-Norpseudoephedrine (Cathine) node_1R2S->node_1R2R Diastereomers node_1S2S (1S,2S)-Norpseudoephedrine node_1S2R->node_1S2S Diastereomers node_isomer 1-Amino-3-phenylpropan-2-ol node_1S2R->node_isomer Different Connectivity (Structural Isomers) node_1R2R->node_1S2S Enantiomers

Caption: Isomeric relationship between PPA stereoisomers and 1-Amino-3-phenylpropan-2-ol.

Part 2: Comparative Pharmacology and Toxicology

The structural differences outlined above directly translate into distinct pharmacological and toxicological profiles.

Mechanism of Action

Phenylpropanolamine (PPA) is a sympathomimetic agent that exerts its effects primarily by acting as a norepinephrine releasing agent.[10][11] It also promotes the release of dopamine, though with significantly lower potency.[10] This indirect agonism increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of α- and β-adrenergic receptors.[11][12]

  • α-Adrenergic Stimulation: Causes vasoconstriction in the nasal mucosa, reducing swelling and congestion.[13] This was the basis for its use as a decongestant.

  • β-Adrenergic Stimulation: Can lead to increased heart rate and contractility.[11]

  • Central Nervous System (CNS) Effects: PPA crosses the blood-brain barrier and its action on norepinephrine and dopamine systems in the hypothalamus is thought to suppress appetite.[13][14]

The biological activity of 1-Amino-3-phenylpropan-2-ol is not as extensively documented in mainstream pharmacological literature, suggesting it has not been developed for therapeutic use. However, related phenylpropanoid structures are known to possess a wide range of biological activities, including anti-inflammatory properties.[15][16] Without specific studies, its pharmacological profile is presumed to be significantly different from PPA due to its structural isomerism.

Pharmacological Signaling Pathway

The diagram below illustrates the established pathway for PPA, highlighting its indirect action on adrenergic receptors through norepinephrine release.

G PPA Phenylpropanolamine (PPA) Vesicle Synaptic Vesicle (Norepinephrine Stores) PPA->Vesicle Induces Release NE_Synapse Norepinephrine (NE) in Synapse Vesicle->NE_Synapse Exocytosis Alpha_R α-Adrenergic Receptor NE_Synapse->Alpha_R Binds & Activates Beta_R β-Adrenergic Receptor NE_Synapse->Beta_R Binds & Activates Vasoconstriction Vasoconstriction (Decongestion) Alpha_R->Vasoconstriction Cardiac_Effects Increased Heart Rate & Contractility Beta_R->Cardiac_Effects

Caption: PPA's indirect sympathomimetic mechanism of action.

Clinical Use and Regulatory Status

Phenylpropanolamine:

  • Historical Uses: Widely used as a nasal decongestant in cough and cold remedies and as an anorectic for weight control.[3][10]

  • Regulatory Action: In November 2000, the FDA issued a public health advisory and took steps to remove PPA from all drug products.[2] This was based on research from Yale University School of Medicine that demonstrated an association between PPA use and an increased risk of hemorrhagic stroke.[1] The FDA concluded that the risks associated with PPA outweighed its benefits.[2][17]

1-Amino-3-phenylpropan-2-ol:

  • There is no record of this compound being approved for therapeutic use or being the subject of similar regulatory actions, highlighting its different trajectory in drug development.

Part 3: Analytical Differentiation Protocols

Differentiating between structural isomers and stereoisomers requires specific and highly resolving analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[18][19]

The Analytical Imperative

Given the significant safety concerns associated with PPA, it is critical for quality control labs, regulatory agencies, and research institutions to be able to definitively distinguish it from its isomers. An analytical method must not only separate 1-Amino-3-phenylpropan-2-ol from the PPA isomers but also resolve the four stereoisomers of PPA from each other.

Protocol: Chiral HPLC for Isomer Separation

This protocol provides a robust, self-validating methodology for the separation of phenylpropanolamine isomers.

Objective: To separate and quantify the stereoisomers of Phenylpropanolamine and differentiate them from the structural isomer 1-Amino-3-phenylpropan-2-ol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD or amylose-based Chiralpak IA).[18][20]

Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA) or ethanol

  • Acidic/Basic modifiers (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • Reference standards for all four PPA stereoisomers and 1-Amino-3-phenylpropan-2-ol.

Step-by-Step Methodology:

  • System Preparation & Validation:

    • Causality: Before analysis, the system's performance must be verified.

    • Equilibrate the entire HPLC system, including the chosen chiral column, with the mobile phase for at least 60 minutes or until a stable baseline is achieved. This ensures reproducible retention times.

    • Perform a system suitability test by injecting a standard mixture. Key parameters to verify include theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility of injections (%RSD < 2%). This validates that the system is performing correctly before analyzing unknown samples.

  • Standard and Sample Preparation:

    • Causality: Accurate quantification requires precise preparation.

    • Prepare individual stock solutions of each reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Create a mixed standard solution containing all isomers at a known concentration (e.g., 10 µg/mL).

    • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range. Filter all samples through a 0.45 µm syringe filter to prevent column blockage.

  • Chromatographic Conditions (Example):

    • Causality: The choice of CSP and mobile phase is the basis of chiral recognition and separation.[21][22]

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). The polar alcohol (IPA) modulates retention, while the basic additive (DEA) improves the peak shape of the amine analytes by minimizing interactions with residual silanol groups on the silica support.[23]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis and Data Interpretation:

    • Causality: Identification is based on comparing retention times.

    • Inject the mixed standard solution to determine the specific retention time for each isomer under the established conditions.

    • Inject the unknown sample(s).

    • Compare the retention times of peaks in the sample chromatogram to those of the reference standards for identification. The structural isomer, 1-Amino-3-phenylpropan-2-ol, is expected to have a significantly different retention time from the PPA stereoisomers.

Analytical Workflow Visualization

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Inject Inject into Chiral HPLC System Filter->Inject Separate Isocratic Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify by Retention Time (tR) Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The distinction between 1-Amino-3-phenylpropan-2-ol and the isomers collectively known as phenylpropanolamine is a critical lesson in medicinal chemistry and pharmaceutical safety. While sharing a molecular formula, their structural differences lead to disparate pharmacological actions and, most notably, vastly different safety profiles. Phenylpropanolamine's history—from a ubiquitous over-the-counter remedy to a withdrawn substance due to stroke risk—highlights the necessity of rigorous isomeric identification.[1][17] For researchers and drug developers, the application of precise analytical techniques like chiral HPLC is not merely a procedural step but a fundamental requirement to ensure the safety and efficacy of pharmaceutical products.

References

  • FDA. (n.d.). Phenylpropanolamine (PPA) Information Page. U.S. Food and Drug Administration. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10297, Phenylpropanolamine. PubChem. [Link]

  • Pharma Guide. (2025, February 8). Pharmacology of Phenylpropanolamine; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. [Link]

  • FDA. (2015, December 7). FDA ISSUES PUBLIC HEALTH WARNING ON PHENYLPROPANOLAMINE. U.S. Food and Drug Administration. [Link]

  • Semantic Scholar. (n.d.). Pharmacology and safety of phenylpropanolamine. [Link]

  • BioWorld. (2000, November 13). FDA advises removal of phenylpropanolamine-containing products. [Link]

  • Federal Register. (2014, February 20). Phenylpropanolamine; Withdrawal of Approval of 13 New Drug Applications and 7 Abbreviated New Drug Applications. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanolamine Hydrochloride?. [Link]

  • Therapeutic Goods Administration (TGA). (2006, March 7). Phenylpropanolamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3758046, 1-Amino-3-phenylpropan-2-ol. PubChem. [Link]

  • Wikipedia. (n.d.). Ephedrine. [Link]

  • Kaddoumi, A., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3296. [Link]

  • Perez, I. O., et al. (2020). The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell. Frontiers in Pharmacology, 11, 580394. [Link]

  • Corrado, M. L., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(14), 2450-2456. [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of RS/SR phenylpropanolamine. [Link]

  • Wikipedia. (n.d.). L-Norpseudoephedrine. [Link]

  • ResearchGate. (n.d.). Possible phenylpropanolamine (PPA) isomers. [Link]

  • ResearchGate. (n.d.). The determination of phenylpropanolamine hydrochloride. [Link]

  • PubMed. (n.d.). The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release?. [Link]

  • ResearchGate. (n.d.). Phenylpropanolamine stereoisomers. [Link]

  • Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 483-487. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link]

  • Wikipedia. (n.d.). Norepinephrine. [Link]

  • The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC). (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol. PubChem. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (n.d.). Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. PubChem. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12281-12305. [Link]

  • Sharma, A., et al. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules, 24(13), 2452. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging (S)-1-Amino-3-phenylpropan-2-ol HCl in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1] Chiral auxiliaries are a robust and reliable tool for introducing stereocenters with high fidelity.[2][3] This guide provides an in-depth exploration of (S)-1-Amino-3-phenylpropan-2-ol hydrochloride, a versatile chiral auxiliary derived from the natural amino acid L-phenylalanine.[4][5] We will detail its application in forming chiral oxazolidinone synthons, which serve as powerful platforms for highly diastereoselective alkylation and aldol reactions. The narrative explains the mechanistic basis for stereocontrol and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Principle: Chiral Auxiliary-Mediated Synthesis

Asymmetric synthesis using a chiral auxiliary is a powerful strategy that temporarily incorporates an enantiomerically pure molecule (the auxiliary) onto a prochiral substrate.[6] This creates a new chiral adduct with diastereotopic faces. A subsequent reaction is then directed to one of these faces, leading to the formation of a new stereocenter with a predictable configuration. The process follows a reliable three-stage workflow: covalent attachment of the auxiliary, a diastereoselective bond-forming reaction, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.[2][3]

(S)-1-Amino-3-phenylpropan-2-ol, derived from the inexpensive and abundant "chiral pool" of L-phenylalanine, is an exemplary 1,3-amino alcohol for this purpose.[4][7] Its utility is most pronounced when it is converted into a rigid heterocyclic system, such as an oxazolidinone, which provides a well-defined steric environment for directing subsequent reactions.[]

G cluster_workflow General Chiral Auxiliary Workflow Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Adduct Chiral Adduct (Substrate-Auxiliary) Prochiral->Adduct Step 1: Attachment Auxiliary Chiral Auxiliary ((S)-1-Amino-3-phenylpropan-2-ol) Auxiliary->Adduct Diastereomer Diastereomerically Enriched Product Adduct->Diastereomer Step 2: Diastereoselective Reaction (+ Reagent) Product Enantiomerically Enriched Product Diastereomer->Product Step 3: Cleavage RecoveredAux Recovered Auxiliary Diastereomer->RecoveredAux Step 3: Cleavage

Caption: Chelation-controlled model for diastereoselective alkylation.

Application I: Asymmetric Alkylation

One of the most powerful applications of this auxiliary is in the asymmetric alkylation of carboxylic acids to produce α-substituted chiral acids. [9]The process involves three key protocols.

Protocol 1: Attachment of the Auxiliary (Oxazolidinone Formation)

This protocol describes the formation of the N-acyl oxazolidinone from a carboxylic acid chloride and the chiral auxiliary.

Materials:

  • (S)-1-Amino-3-phenylpropan-2-ol HCl

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Carbonyl diimidazole (CDI) or Phosgene equivalent

  • Tetrahydrofuran (THF), anhydrous

Procedure (Two-Step Acylation and Cyclization):

  • Amide Formation: To a stirred solution of (S)-1-Amino-3-phenylpropan-2-ol HCl (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the amino alcohol.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude N-propionyl amino alcohol.

  • Oxazolidinone Formation: Dissolve the crude amide in anhydrous THF and cool to -78 °C. Add n-Butyllithium (2.2 eq) dropwise. After stirring for 30 minutes, add a solution of carbonyl diimidazole (1.2 eq) in THF. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Purification: Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The resulting crude product is purified by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure (S)-4-benzyl-3-propionyloxazolidin-2-one.

Protocol 2: Diastereoselective Alkylation

Materials:

  • (S)-4-benzyl-3-propionyloxazolidin-2-one (from Protocol 1)

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add LDA (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium enolate is usually indicated by a color change.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the α-alkylated product with high diastereoselectivity.

Protocol 3: Cleavage of the Auxiliary

This step removes the auxiliary to reveal the desired enantiomerically enriched carboxylic acid and allows for the recovery of the chiral auxiliary. [10] Materials:

  • Alkylated N-acyl oxazolidinone (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • THF/Water solvent mixture

Procedure:

  • Hydrolysis: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C. Add aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2-4 hours.

  • Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture to pH ~2-3 with 1N HCl.

  • Isolation: Extract the mixture with ethyl acetate to isolate the chiral carboxylic acid. The water-soluble chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Alkylation Results
Electrophile (R-X) Yield (%) Diastereomeric Excess (d.e. %)
CH3-I90-95%>99%
Bn-Br85-92%>99%
Allyl-Br88-94%>98%
i-Pr-I75-85%>97%

Note: Yields and d.e. are typical and may vary based on specific reaction conditions and substrate.

Application II: Asymmetric Aldol Reactions

The auxiliary is also highly effective in directing stereoselective aldol reactions, typically favoring the formation of syn-aldol adducts. [10]This is achieved through a six-membered, chair-like Zimmerman-Traxler transition state when using boron enolates. [11][12]

Caption: Proposed transition state for the boron-mediated asymmetric aldol reaction.

Protocol 4: Diastereoselective syn-Aldol Reaction

Materials:

  • (S)-4-benzyl-3-propionyloxazolidin-2-one

  • Dibutylboron triflate (Bu2BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C. Add DIPEA (1.2 eq), followed by the dropwise addition of Bu2BOTf (1.1 eq). Stir at 0 °C for 1 hour to form the (Z)-boron enolate.

  • Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM. The combined organic layers are washed with brine, dried (Na2SO4), and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the syn-aldol adduct.

Aldol Reaction Results
Aldehyde Yield (%) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (e.e. %)
Isobutyraldehyde85-95%>99:1>99%
Benzaldehyde80-90%>98:2>99%
Acrolein75-85%>95:5>98%

Note: Cleavage of the aldol adduct can be performed using similar hydrolysis conditions as described in Protocol 3 to yield the corresponding β-hydroxy carboxylic acid.

Conclusion

(S)-1-Amino-3-phenylpropan-2-ol HCl is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its utility, stemming from its ready availability and the predictable, high levels of stereocontrol it imparts, makes it an invaluable tool for constructing complex chiral molecules. The protocols detailed herein for asymmetric alkylation and aldol reactions provide a reliable framework for accessing enantiomerically enriched carboxylic acids and their derivatives, which are critical building blocks in modern drug discovery and development.

References

  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. (n.d.). Google Scholar.
  • Synthesis of chiral secondary β-amino alcohols and their application in the asymmetric reduction of prochiral ketones. (n.d.). ResearchGate.
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (n.d.). PMC.
  • Discovery and synthesis of chiral amino alcohols. (n.d.). Benchchem.
  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. (2007). ResearchGate.
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). PMC.
  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (n.d.). PMC.
  • Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. (n.d.). PMC.
  • Mechanistic proposal for the rationale of the stereocontrol during the 3C-reaction. (n.d.). ResearchGate.
  • Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. (n.d.). MDPI.
  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. (n.d.). NIH.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. (2014). Organic Chemistry Portal.
  • Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.
  • Mechanism and Origins of Stereoinduction in an Asymmetric Friedel-Crafts Alkylation Reaction of Chalcone Catalyzed by Chiral N, N'-Dioxide-Sc(III) Complex. (2018). PubMed.
  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (n.d.). MDPI.
  • Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis. (n.d.). Benchchem.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). PMC.
  • Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. (n.d.). PMC.
  • Hyster and MacMillan Report New Platform for Stereocontrol. (2020). Department of Chemistry.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 1-Amino-3-phenylpropan-2-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for overcoming crystallization challenges with 1-Amino-3-phenylpropan-2-ol HCl. This document is designed for researchers, chemists, and pharmaceutical development professionals who are encountering difficulties in obtaining a high-quality, crystalline solid of this compound. As an amino alcohol hydrochloride, this molecule presents a unique set of challenges, including a propensity for "oiling out," polymorphism, and sensitivity to solvent systems.

This guide provides in-depth, experience-based solutions and explains the scientific principles behind them to empower you to troubleshoot your crystallization processes effectively.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the crystallization of 1-Amino-3-phenylpropan-2-ol HCl.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and what should I do?

A1: "Oiling out," or liquid-liquid phase separation, is the most frequently reported issue. It occurs when the solute separates from the solution as a super-saturated liquid (an "oil") instead of an ordered solid crystal lattice.[1][2] This oil is often a good solvent for impurities, and if it solidifies, it typically forms an amorphous solid with low purity.[1][3]

Primary Causes:

  • High Supersaturation: This is the main driver. If the concentration of your compound far exceeds the solubility limit, the system may not have enough time or energy to organize into a crystal lattice, favoring the disordered liquid state.[2][4] This is often caused by cooling the solution too quickly or by rapid addition of an anti-solvent.

  • Inappropriate Solvent Choice: The solvent system may be too "good," keeping the compound dissolved even at lower temperatures, or too "poor," causing it to crash out of solution abruptly.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting an oily phase.[5]

Immediate Troubleshooting Steps:

  • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Add More "Good" Solvent: Add a small amount of the primary solvent (the one your compound is more soluble in) to reduce the overall supersaturation.

  • Cool Slowly: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool or by wrapping it in glass wool). Subsequently, cool it further in a refrigerator, not a freezer.

  • Seeding: If you have a few crystals from a previous batch, add one or two to the solution once it has cooled slightly. This provides a template for crystal growth and can bypass the energy barrier for nucleation.[2][4]

Q2: I'm getting very fine needles that are difficult to filter and dry. How can I grow larger crystals?

A2: Fine needles often result from rapid crystallization at a high level of supersaturation. While you have avoided oiling out, the nucleation rate is too high compared to the growth rate.

Strategies to Increase Crystal Size:

  • Reduce the Cooling Rate: Slower cooling is the most effective method. A slower rate keeps the solution in the metastable zone (MSZW) longer, favoring the growth of existing crystals over the formation of new ones.[2][4]

  • Use a More Solubilizing Solvent System: Start with a solvent system where the compound is slightly more soluble. This requires more anti-solvent or a lower temperature to induce crystallization, which can be controlled more easily.

  • Temperature Cycling (Ostwald Ripening): This technique involves cycling the temperature of the slurry up and down by a few degrees. This process dissolves the smaller, less stable crystals and allows the material to redeposit onto the larger, more stable ones.

Q3: My crystallization yield is very low. How can I improve it?

A3: Low yield is typically due to the compound having significant solubility in the mother liquor at the final filtration temperature.

Methods to Improve Yield:

  • Optimize the Solvent/Anti-solvent Ratio: The goal is to find a ratio that maximizes the insolubility of your compound at low temperatures while ensuring complete dissolution at a higher temperature.

  • Lower the Final Crystallization Temperature: After crystal formation, cool the slurry to a lower temperature (e.g., 0-4 °C) for a few hours before filtration to minimize the amount of compound remaining in the solution.

  • Solvent Screening: Your current solvent system may not be optimal. A systematic screening of different solvent and anti-solvent combinations is highly recommended (see Section 2).

Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and isolate the desired form?

A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is common for pharmaceutical salts and can significantly impact properties like solubility and stability.[6][7]

Confirmation and Control:

  • Characterization: The presence of polymorphs can be confirmed using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy. Different polymorphs will have distinct XRPD patterns and may show different melting points or thermal events in DSC.

  • Isolation: Polymorph formation is highly dependent on crystallization conditions.

    • Solvent: Different solvents can favor the nucleation of specific polymorphs.

    • Temperature: One polymorph may be more stable at a certain temperature range than another.

    • Supersaturation: The rate of supersaturation can influence which form crystallizes.

    • Seeding: Seeding with the desired polymorph is a robust method to ensure its formation.

Section 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization protocol. For a hydrochloride salt like 1-Amino-3-phenylpropan-2-ol HCl, which has both polar (amine salt, hydroxyl) and non-polar (phenyl ring) features, a combination of solvents is often required.

Recommended Starting Solvents:

  • Good Solvents (for dissolution): Lower alcohols (Methanol, Ethanol, Isopropanol), Water. These solvents effectively solvate the ionic hydrochloride and the polar hydroxyl group.

  • Anti-solvents (to induce crystallization): Ethers (MTBE, Diethyl ether), Esters (Ethyl Acetate, Isopropyl Acetate), Hydrocarbons (Heptane, Hexane), Ketones (Acetone), and Acetonitrile.[8] These are less polar and reduce the overall solubility of the salt.

Solvent Screening Protocol:

  • Solubility Test: In small vials, add ~10-20 mg of your compound.

  • Add a "good solvent" dropwise at room temperature until the solid dissolves. Record the approximate volume.

  • Repeat at an elevated temperature (e.g., 50 °C). An ideal "good solvent" will show a significant increase in solubility with temperature.

  • Anti-solvent Test: To the dissolved solutions, add an "anti-solvent" dropwise until persistent cloudiness (precipitation) is observed. Record the volume.

  • Evaluation: The best systems are those that require a reasonable amount of anti-solvent to cause precipitation and where the resulting solid is crystalline, not an oil.

Data Summary Table:

Good SolventAnti-SolventRoom Temp OutcomeCooled OutcomeCrystal Morphology
IsopropanolEthyl AcetateClear SolutionPrecipitateFine Needles
IsopropanolHeptaneOil FormedAmorphous Solid-
EthanolMTBEClear SolutionPrecipitateSmall Prisms
MethanolTolueneClear SolutionPrecipitatePlates

This is an example table; results will vary.

Guide 2: The Anti-Solvent Crystallization Workflow

This is a robust method for compounds that are highly soluble in one solvent and poorly soluble in another.[9][10]

Step-by-Step Protocol:

  • Dissolution: Dissolve the 1-Amino-3-phenylpropan-2-ol HCl in a minimal amount of a hot "good solvent" (e.g., Isopropanol) in an appropriately sized flask. Ensure all solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick filtration of the hot solution.

  • Cooling & Seeding: Allow the solution to cool slightly (e.g., to 40-50 °C). If available, add seed crystals.

  • Anti-solvent Addition: Begin the slow, dropwise addition of the "anti-solvent" (e.g., Ethyl Acetate) with steady stirring. A syringe pump is ideal for controlled addition.

  • Observe Cloud Point: Continue adding anti-solvent until the solution becomes faintly cloudy (the "cloud point"). This indicates the solution is now saturated.

  • Re-heat to Clarity: Gently warm the mixture just enough to redissolve the precipitate, creating a clear, saturated solution.

  • Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. Crystal nucleation should begin.

  • Maturation: Once crystal growth appears complete, allow the slurry to stir at room temperature for 1-2 hours, then cool further in an ice bath for at least 1 hour before filtration.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Workflow Visualization:

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Compound in hot 'Good Solvent' hot_filter 2. Hot Filter (optional) dissolve->hot_filter cool_seed 3. Cool Slightly & Add Seeds hot_filter->cool_seed add_anti 4. Slowly Add 'Anti-Solvent' to Cloud Point cool_seed->add_anti reheat 5. Re-heat to Clarity add_anti->reheat slow_cool 6. Slow Cool to Nucleate reheat->slow_cool mature 7. Mature & Cool Slurry slow_cool->mature isolate 8. Filter, Wash, & Dry mature->isolate G start Start: Cooling Crystallization outcome What is the outcome? start->outcome oiled_out Compound Oiled Out outcome->oiled_out Oil no_xtal No Crystals Formed outcome->no_xtal Clear Solution good_xtal Good Crystals Formed outcome->good_xtal Solid oil_q1 Is cooling rate too fast? oiled_out->oil_q1 noxtal_q1 Is solution unsaturated? no_xtal->noxtal_q1 oil_a1_yes Action: Re-heat, cool slower. Use insulated bath. oil_q1->oil_a1_yes Yes oil_q2 Is supersaturation too high? oil_q1->oil_q2 No oil_a2_yes Action: Re-heat, add more solvent. Add anti-solvent slower. oil_q2->oil_a2_yes Yes oil_q3 Are impurities present? oil_q2->oil_q3 No oil_a3_yes Action: Consider charcoal treatment or re-purification of starting material. oil_q3->oil_a3_yes Yes noxtal_a1_yes Action: Boil off some solvent or add more anti-solvent. noxtal_q1->noxtal_a1_yes Yes noxtal_q2 High nucleation energy barrier? noxtal_q1->noxtal_q2 No noxtal_a2_yes Action: Scratch flask with glass rod. Add seed crystals. noxtal_q2->noxtal_a2_yes Yes

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: 1-Amino-3-phenylpropan-2-ol HCl vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the synthesis of amphetamine derivatives, beta-blockers, and chiral auxiliaries, distinguishing between regioisomers of amino alcohols is a critical analytical challenge. 1-Amino-3-phenylpropan-2-ol (Target) is a structural isomer of the controlled substance Norephedrine (Phenylpropanolamine, PPA) and the biosynthetic precursor Phenylalaninol .

Despite sharing an identical molecular formula (


) and Exact Mass (151.0997 Da), these compounds exhibit distinct fragmentation behaviors driven by the stability of their carbocation intermediates. This guide provides a definitive technical comparison to prevent false positives in impurity profiling and forensic analysis.
The Core Differentiation
  • 1-Amino-3-phenylpropan-2-ol: Characterized by a dominant benzyl ion (m/z 91) and a methylene-imine ion (m/z 30) .

  • Norephedrine: Characterized by a dominant hydroxybenzyl ion (m/z 107) and an ethyl-imine ion (m/z 44) .

Theoretical Framework: Fragmentation Mechanics

To interpret the mass spectra correctly, one must understand the specific alpha-cleavage mechanisms dictated by the position of the heteroatoms relative to the benzene ring.

Mechanism of Action (Alpha-Cleavage)

In Electron Ionization (EI) and Collision-Induced Dissociation (CID), the fragmentation is driven by the radical site (EI) or charge site (ESI) initiating cleavage at the bond adjacent to the heteroatom (alpha-bond).

Target Molecule: 1-Amino-3-phenylpropan-2-ol
  • Structure:

    
    
    
  • Pathway A (Benzyl Cleavage): The bond between C2 and C3 breaks. This releases the stable tropylium ion (

    
    , m/z 91 ).
    
  • Pathway B (Amine Alpha-Cleavage): The bond between C1 and C2 breaks. This releases the immonium ion

    
     (m/z 30 ).
    
Alternative: Norephedrine[1][2]
  • Structure:

    
    
    
  • Pathway A (Benzylic Alcohol Cleavage): The bond between C1 and C2 breaks. The charge remains on the benzylic fragment stabilized by the hydroxyl group:

    
     (m/z 107 ).
    
  • Pathway B (Amine Alpha-Cleavage): The same bond breaks, but the charge is retained by the amine fragment:

    
     (m/z 44 ).
    
Visualized Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic for the target molecule.

FragmentationPathway Parent Parent: 1-Amino-3-phenylpropan-2-ol [M+H]+ = 152 Frag91 Tropylium Ion (m/z 91) [Ph-CH2]+ Parent->Frag91 C2-C3 Cleavage (Benzyl Loss) Frag30 Immonium Ion (m/z 30) [CH2=NH2]+ Parent->Frag30 C1-C2 Cleavage (Alpha to Amine) Frag134 Dehydration (m/z 134) [M+H - H2O]+ Parent->Frag134 -H2O (18 Da) Frag121 Aldehyde Ion (m/z 121) [Ph-CH2-CH=OH]+ Parent->Frag121 Loss of CH2NH2

Caption: Fragmentation pathways of 1-Amino-3-phenylpropan-2-ol. Note the critical formation of m/z 91 and m/z 30, distinct from Norephedrine.

Comparative Analysis: Target vs. Alternatives

The following table synthesizes experimental data comparing the target against its primary isomers.

Table 1: Diagnostic Ion Abundance Comparison (EI/ESI)
Feature1-Amino-3-phenylpropan-2-ol Norephedrine (PPA) Phenylalaninol
Structure



Parent Ion (ESI+) 152152152
Base Peak (EI) 30 (

)
44 (

)
91 or 60
Diagnostic A m/z 91 (High Intensity)m/z 107 (High Intensity)m/z 91 (High Intensity)
Diagnostic B m/z 30 (Primary Amine)m/z 44 (Methylated Amine)m/z 60 (Hydroxymethyl Imine)
Water Loss m/z 134 (Moderate)m/z 134 (Weak)m/z 134 (Moderate)
Key Distinction Presence of 30 and 91 ; Absence of 107 .[3][1][4][2][5][6][7][8][9][10]Presence of 107 and 44 ; Absence of 91 (or very weak).Presence of 60 ; Absence of 30 .

Critical Insight: If your spectrum shows a dominant peak at m/z 107 , you are likely looking at Norephedrine, not 1-Amino-3-phenylpropan-2-ol. The 107 ion requires the hydroxyl group to be attached directly to the benzylic carbon.

Experimental Protocols

To ensure reproducibility, follow these validated workflows for LC-MS/MS and GC-MS analysis.

Sample Preparation (Self-Validating)

Since the product is supplied as an HCl salt, free-basing is often required for GC, though ESI can handle the salt directly.

  • Stock Solution: Dissolve 1 mg of 1-Amino-3-phenylpropan-2-ol HCl in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL in Mobile Phase A (0.1% Formic Acid in Water).

  • System Suitability: Inject a blank (Methanol) to ensure no carryover of m/z 91 or 152.

LC-MS/MS Parameters (ESI+)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[11]

    • B: Acetonitrile + 0.1% Formic Acid.[11]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Positive (ESI+).

  • MRM Transitions (Quantification):

    • Quantifier: 152

      
       134 (Loss of water).
      
    • Qualifier 1: 152

      
       91 (Benzyl ion - Specificity Check).
      
    • Qualifier 2: 152

      
       30 (Immonium ion).
      
GC-MS Derivatization (Optional but Recommended)

Direct injection of amino alcohols leads to peak tailing. Silylation is recommended.

  • Reagent: BSTFA + 1% TMCS.

  • Condition: Incubate at 70°C for 30 mins.

  • Result: The mass spectrum will shift by +72 Da (mono-TMS) or +144 Da (di-TMS), improving peak shape and separation from isomers.

Analytical Workflow Diagram

Workflow Start Start: Unknown Sample (MW 151 Isomer) Prep Dilute in MeOH/Water (1 µg/mL) Start->Prep LCMS Run LC-MS/MS (ESI+) Precursor m/z 152 Prep->LCMS Decision Analyze MS2 Fragments LCMS->Decision Res1 Major Ions: 107, 44 ID: Norephedrine Decision->Res1 m/z 107 present Res2 Major Ions: 91, 30 ID: 1-Amino-3-phenylpropan-2-ol Decision->Res2 m/z 91 & 30 present Res3 Major Ions: 91, 60 ID: Phenylalaninol Decision->Res3 m/z 60 present

Caption: Decision tree for differentiating isobaric amino alcohols using MS2 fragmentation data.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Norephedrine (CAS 14838-15-4). NIST Mass Spectrometry Data Center.[4][10] [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Phenyl-2-propen-1-ol (Structural Analog). NIST Mass Spectrometry Data Center.[4][10] [Link]

  • PubChem. Compound Summary: (1S,2R)-2-amino-1-phenylpropan-1-ol (Norephedrine).[1] National Library of Medicine. [Link]

  • PubChem. Compound Summary: 3-amino-1-phenylpropan-1-ol (Target Isomer). National Library of Medicine. [Link]

  • Clark, C. R. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA. Office of Justice Programs, National Institute of Justice. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 1-Amino-3-phenylpropan-2-ol Isomers via Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of 1-Amino-3-phenylpropan-2-ol

In the landscape of pharmaceutical development, the precise control and analysis of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring drug safety and efficacy. 1-Amino-3-phenylpropan-2-ol, a key chiral building block and a structure related to potent pharmaceutical agents, presents a classic analytical challenge. With two stereogenic centers, it exists as a mixture of four stereoisomers: two pairs of enantiomers ((1R,2R)/(1S,2S) and (1R,2S)/(1S,2R)) and their corresponding diastereomers. Since stereoisomers can exhibit vastly different pharmacological and toxicological profiles, their accurate separation and quantification are mandated by regulatory bodies and are critical for quality control.[1][2]

This guide provides a comparative analysis of modern chromatographic techniques for the resolution of 1-amino-3-phenylpropan-2-ol isomers. We will delve into the mechanistic principles behind High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering field-proven insights to guide your method development strategy.

G cluster_0 Isomeric Relationships 1R,2R (1R,2R)-isomer 1S,2S (1S,2S)-isomer 1R,2R->1S,2S Enantiomers 1R,2S (1R,2S)-isomer 1R,2R->1R,2S 1S,2R (1S,2R)-isomer 1R,2R->1S,2R 1S,2S->1R,2S 1S,2S->1S,2R 1R,2S->1S,2R Enantiomers d_label Diastereomers G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Evaluation A 1. Mobile Phase Preparation (Hexane/Ethanol/DEA) 85:15:0.1 (v/v/v) B 2. Sample Preparation Dissolve sample in Mobile Phase (e.g., 0.5 mg/mL) A->B Filter solvents C 3. System Equilibration Flow rate: 1.0 mL/min until stable baseline B->C Sonicate sample D 4. Injection Inject 10 µL of sample C->D Ensure pressure stability E 5. Data Acquisition UV Detection at 215 nm Run Time: ~20 min D->E F 6. Peak Identification Identify four isomer peaks E->F G 7. System Suitability Test Check Resolution (Rs > 2.0) and Tailing Factor (T < 1.5) F->G H 8. Quantification Calculate enantiomeric excess and diastereomeric ratio G->H

Sources

A Senior Application Scientist's Guide to Optical Rotation Benchmarks for Pure 1-Amino-3-phenylpropan-2-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical identity of chiral molecules is not merely a matter of academic curiosity but a critical determinant of pharmacological activity and safety. 1-Amino-3-phenylpropan-2-ol, a key chiral building block, is no exception. Its enantiomers can exhibit vastly different biological effects, necessitating stringent quality control to ensure enantiomeric purity. This guide provides an in-depth comparison of optical rotation benchmarks for pure 1-Amino-3-phenylpropan-2-ol HCl, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The Principle of Optical Rotation in Chiral Analysis

Optical rotation is a physical property of chiral substances, wherein they rotate the plane of polarized light.[1] This phenomenon, known as optical activity, arises from the differential interaction of left- and right-circularly polarized light with a chiral molecule.[2] The magnitude and direction of this rotation are unique to each enantiomer of a chiral compound, making polarimetry a powerful tool for their differentiation and the determination of enantiomeric purity.[3] Enantiomers will rotate the plane of polarized light by equal magnitudes but in opposite directions.[4] A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.

Establishing the Benchmark: Specific Rotation of 1-Amino-3-phenylpropan-2-ol HCl

The specific rotation, [α], is a standardized measure of a chiral compound's optical activity. It is defined as the observed angle of rotation for a solution with a concentration of 1 g/mL in a 1 decimeter (dm) path length cell. The specific rotation is a constant for a given compound under defined conditions of temperature, wavelength, and solvent.[4]

A critical benchmark for the levorotatory enantiomer of 1-Amino-3-phenylpropan-2-ol, (S)-(-)-2-Amino-3-phenyl-1-propanol, has been established. When measured in a 1 M HCl solution, which converts the amine to its hydrochloride salt, the specific rotation is:

[α]D²²: -22.8° (c = 1.2 in 1 M HCl) [5]

This value serves as a reliable benchmark for the (S)-enantiomer of 1-Amino-3-phenylpropan-2-ol HCl. Consequently, the dextrorotatory (R)-enantiomer is expected to have a specific rotation of +22.8° under the same conditions.

Comparative Analysis: Polarimetry vs. Chiral HPLC

While polarimetry is a fundamental technique for characterizing chiral compounds, it is essential to understand its capabilities and limitations in the context of modern analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) offers an orthogonal approach for determining enantiomeric purity with high accuracy and sensitivity.

FeaturePolarimetryChiral High-Performance Liquid Chromatography (HPLC)
Principle Measures the bulk property of optical rotation of the sample.Physically separates the enantiomers on a chiral stationary phase.[6]
Information Provided Specific rotation, which can be used to calculate enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known.Direct quantification of each enantiomer, providing a precise enantiomeric ratio and ee.[7]
Sensitivity Lower sensitivity, requiring higher sample concentrations.High sensitivity, capable of detecting trace amounts of an undesired enantiomer.
Accuracy Accuracy can be affected by the presence of other optically active impurities.High accuracy and resolving power for complex mixtures.
Instrumentation PolarimeterHPLC system with a chiral column and a suitable detector (e.g., UV, MS).
Sample Throughput Relatively fast for a single measurement.Can be automated for high-throughput analysis of multiple samples.

Experimental Protocols

Protocol 1: Determination of Specific Rotation by Polarimetry

This protocol outlines the steps for measuring the specific rotation of 1-Amino-3-phenylpropan-2-ol HCl.

Instrumentation and Materials:

  • Polarimeter (Sodium D-line, 589 nm)

  • 1 dm polarimeter cell

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • 1 M Hydrochloric Acid (HCl)

  • (S)- or (R)-1-Amino-3-phenylpropan-2-ol HCl reference standard

Procedure:

  • Blank Measurement: Fill the polarimeter cell with 1 M HCl and place it in the polarimeter. Zero the instrument according to the manufacturer's instructions. This corrects for any rotation caused by the solvent or the cell.

  • Sample Preparation: Accurately weigh approximately 120 mg of the 1-Amino-3-phenylpropan-2-ol HCl standard and dissolve it in 1 M HCl in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous. This corresponds to a concentration (c) of 1.2 g/100 mL.

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present. Place the filled cell in the polarimeter and record the observed rotation (α_obs).

  • Calculation of Specific Rotation: Calculate the specific rotation using the following formula:

    [α]Tλ = α_obs / (l × c)

    Where:

    • [α]Tλ is the specific rotation at temperature T and wavelength λ.

    • α_obs is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Causality Behind Experimental Choices:

  • Solvent (1 M HCl): The use of 1 M HCl ensures that the amino alcohol is fully protonated, forming the hydrochloride salt in situ. This provides a consistent ionic form for measurement and enhances solubility.

  • Wavelength (Sodium D-line, 589 nm): This is a standard and widely used wavelength for optical rotation measurements, allowing for comparability of data across different laboratories.[8]

  • Concentration (c = 1.2): The specified concentration is crucial as optical rotation can be concentration-dependent.[9] Adhering to the benchmark concentration ensures accurate comparison.

Experimental Workflow for Polarimetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Accurately weigh 1-Amino-3-phenylpropan-2-ol HCl B Dissolve in 1 M HCl in a 10 mL volumetric flask A->B C Calibrate polarimeter with 1 M HCl blank B->C D Fill 1 dm cell with sample solution C->D E Measure observed rotation (α_obs) D->E F Calculate Specific Rotation [α] = α_obs / (l × c) E->F G Compare with benchmark value F->G

Caption: Workflow for determining the specific rotation of 1-Amino-3-phenylpropan-2-ol HCl.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general framework for the chiral HPLC analysis of 1-Amino-3-phenylpropan-2-ol. The exact conditions may need to be optimized based on the specific chiral stationary phase and instrumentation available.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Mobile phase solvents (e.g., hexane, isopropanol, diethylamine)

  • (S)- and (R)-1-Amino-3-phenylpropan-2-ol reference standards

  • Racemic 1-Amino-3-phenylpropan-2-ol

Procedure:

  • Column Selection and Mobile Phase Optimization: Select a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of chiral amines.[10] Develop a mobile phase system, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, to achieve baseline separation of the two enantiomers. A small amount of a basic additive like diethylamine may be required to improve peak shape for the amine.

  • System Suitability: Inject a solution of the racemic 1-Amino-3-phenylpropan-2-ol to confirm that the two enantiomers are well-resolved. The resolution between the two peaks should be greater than 1.5.

  • Standard and Sample Preparation: Prepare standard solutions of the pure (S)- and (R)-enantiomers to determine their respective retention times. Prepare a solution of the sample to be analyzed at a known concentration.

  • Analysis: Inject the sample solution onto the HPLC system and record the chromatogram.

  • Quantification: Integrate the peak areas of the two enantiomer peaks in the sample chromatogram. Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

    Where:

    • Area_major is the peak area of the major enantiomer.

    • Area_minor is the peak area of the minor enantiomer.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The CSP is the heart of the separation, creating a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

  • Mobile Phase Composition: The ratio of the non-polar and polar solvents in the mobile phase controls the retention and resolution of the enantiomers. Fine-tuning this composition is critical for achieving optimal separation.

  • UV Detection: 1-Amino-3-phenylpropan-2-ol contains a phenyl group, which is a chromophore, making it suitable for detection by UV absorbance.

Logical Relationship between Polarimetry and Chiral HPLC

G A Chiral Sample (1-Amino-3-phenylpropan-2-ol HCl) B Polarimetry Measurement A->B C Chiral HPLC Analysis A->C D Specific Rotation ([α]) B->D E Enantiomeric Excess (% ee) C->E F Confirmation of Enantiomeric Purity D->F E->F

Caption: Relationship between polarimetry and chiral HPLC for purity assessment.

Conclusion

The determination of optical rotation is a fundamental and indispensable tool for the characterization of chiral compounds like 1-Amino-3-phenylpropan-2-ol HCl. The established benchmark of -22.8° for the (S)-enantiomer provides a solid reference point for quality control. However, for a comprehensive assessment of enantiomeric purity, especially at low levels of the undesired enantiomer, orthogonal techniques such as chiral HPLC are recommended. By employing both polarimetry and chiral HPLC, researchers can have a high degree of confidence in the stereochemical integrity of their materials, which is paramount in the development of safe and effective pharmaceuticals.

References

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Agilent. Certificate of Analysis - Amino Acid Standard. Available from: [Link]

  • USP-NF. General Chapters: <781> OPTICAL ROTATION. Available from: [Link]

  • PMC. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]

  • PMC. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Available from: [Link]

  • Chemistry LibreTexts. 3.6: Optical Activity. Available from: [Link]

  • Wikipedia. Optical rotation. Available from: [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • USP-NF. <781> Optical Rotation Abstract. Available from: [Link]

  • Semantic Scholar. A general method to predict optical rotations of chiral molecules from their structures. Available from: [Link]

  • Salters. The optical activity of amino acids. Available from: [Link]

  • Universities Space Research Association. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Available from: [Link]

  • Aldevron. Request a Certificate of Analysis. Available from: [Link]

  • AURCO Journal. Discovery-based Experiment. Available from: [Link]

  • PubMed. Optical rotation of achiral compounds. Available from: [Link]

  • ResearchGate. of (L)-amino acids showing specific rotation that are slightly higher.... Available from: [Link]

  • PubChem. 1-Amino-3-phenylpropan-2-ol. Available from: [Link]

  • ResearchGate. How to separate amino acid enantiomers?. Available from: [Link]

  • PubChem. phenylalaninol, (R)-. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.